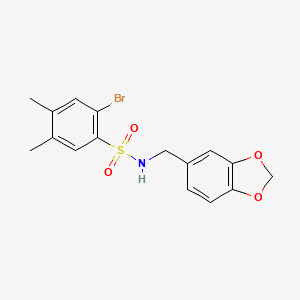

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked to a brominated and dimethyl-substituted benzenesulfonamide group. Crystallographic studies using programs like SHELX have been critical in elucidating its molecular geometry, including bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-10-5-13(17)16(6-11(10)2)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPLZAVBAXCZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzodioxole moiety, followed by the introduction of the bromine atom and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties and ability to inhibit specific enzymes.

Biology: The compound is used in studies related to cell signaling and molecular interactions.

Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety plays a crucial role in binding to these targets, while the sulfonamide group enhances its solubility and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, comparisons are drawn with analogous sulfonamide derivatives. Below is a summary of key structural and functional distinctions:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings:

Substituent Effects: The bromine atom in the title compound likely enhances electrophilic reactivity compared to non-halogenated analogs. The dimethyl groups may sterically hinder interactions with enzyme active sites, contrasting with simpler sulfonamides like 4-bromo-3,5-dimethylbenzenesulfonamide .

Crystallographic Differences: The orthorhombic packing observed in the title compound (refined via SHELX) contrasts with the monoclinic symmetry of its dimethyl-substituted analog, suggesting divergent intermolecular forces .

Functional Implications: While the benzodioxole moiety in the title compound could improve bioavailability via π-π stacking (as seen in ORTEP-3 visualizations of related compounds ), the bromine atom may introduce toxicity concerns absent in non-halogenated derivatives.

Methodological Considerations

The structural analysis of such compounds relies heavily on crystallographic software:

- SHELX Suite : Used for refining the title compound’s structure, emphasizing its robustness in handling small-molecule data despite limitations in macromolecular resolution .

- ORTEP-3 : Employed for visualizing molecular geometry and hydrogen-bonding networks in related sulfonamides, aiding in comparative studies .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide is a complex compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety, a bromine atom, and a sulfonamide group. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide, with the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H16BrN2O4S |

| Molecular Weight | 404.27 g/mol |

| InChI | InChI=1S/C16H16BrN2O4S/c1-10... |

| CAS Number | 940986-31-2 |

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety enhances binding affinity to enzymes and receptors, while the sulfonamide group contributes to solubility and stability. Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation and modulate receptor signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, in vitro assays demonstrated that it exhibits significant inhibitory effects on several cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Assay Type | Observations |

|---|---|---|---|

| A549 (Lung) | 8.5 | 2D Viability | High cytotoxicity |

| HCC827 (Lung) | 6.3 | 2D Viability | Moderate cytotoxicity |

| MRC-5 (Fibroblast) | 15.0 | 2D Viability | Less toxic compared to cancer cells |

In these assays, the compound demonstrated higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) models, indicating a need for further optimization for clinical relevance .

Antimicrobial Activity

Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide has shown promising antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using broth microdilution methods:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A series of experiments were conducted using human lung cancer cell lines (A549 and HCC827). The study aimed to assess the cytotoxic effects of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide in comparison with standard chemotherapeutics like doxorubicin. Results indicated that while the compound was effective against cancer cells, it also exhibited moderate toxicity towards normal fibroblast cells (MRC-5), necessitating further structural modifications for enhanced selectivity.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide was tested against various bacterial strains. The compound showed significant inhibition of bacterial growth at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

Q & A

Basic: How is the crystal structure of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide determined using X-ray diffraction?

Answer: The crystal structure is determined via single-crystal X-ray diffraction. Key steps include:

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction systems) to collect intensity data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts .

- Structure Solution : Apply direct methods (e.g., SHELXS or SHELXD) for phase determination, leveraging the compound’s heavy atoms (e.g., bromine) for improved phasing .

- Refinement : Refine the model using SHELXL, optimizing parameters like atomic displacement and bond angles. Typical R factors should be <0.05 for high-quality datasets .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in different polymorphs of this compound?

Answer: Discrepancies arise from variations in intermolecular interactions. To address this:

- Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism to identify patterns (e.g., D , R , or C motifs) .

- Comparative Crystallography : Analyze similar sulfonamide derivatives (e.g., N-(5-bromo-2-chlorobenzyl) analogs) to benchmark hydrogen bond distances and angles .

- Energy Frameworks : Use computational tools (e.g., CrystalExplorer) to calculate interaction energies and identify dominant packing forces .

Basic: What synthetic routes are available for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide?

Answer: Common methods include:

- Sulfonylation : React 1,3-benzodioxol-5-ylmethylamine with 2-bromo-4,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

- Characterization : Validate using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Advanced: How to optimize reaction conditions to minimize bromine displacement during synthesis?

Answer: Bromine substituents are prone to nucleophilic displacement. Mitigation strategies:

- Temperature Control : Maintain reactions below 50°C to reduce side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and suppress solvolysis .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or hydrolysis .

- Real-Time Monitoring : Track reaction progress via TLC or LC-MS to identify optimal quenching points .

Basic: How to characterize the purity and structural identity of this compound?

Answer: Employ a multi-technique approach:

- Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .

- Crystallography : Validate molecular geometry using single-crystal X-ray data (e.g., bond lengths: C-Br ~1.89 Å, S-N ~1.63 Å) .

- Combustion Analysis : Match experimental C/H/N percentages to theoretical values (e.g., CHBrNOS requires C 44.57%, H 3.49%) .

Advanced: How to analyze supramolecular interactions in the crystal lattice of this compound?

Answer: Focus on non-covalent interactions:

- Hydrogen Bonding : Identify donor-acceptor pairs (e.g., N-H⋯O=S) and quantify their geometry (distance, angle) using Mercury software .

- Halogen Bonding : Map C-Br⋯O interactions (distance ~3.2–3.5 Å) and compare with related brominated sulfonamides .

- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) using PLATON .

Basic: What safety precautions are required when handling this compound?

Answer: Follow standard chemical safety protocols:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of dust (S22) .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents .

Advanced: How can crystallographic data predict the solubility of this compound?

Answer: Solubility correlates with crystal packing efficiency:

- Packing Coefficient : Calculate using PLATON; higher values (>0.7) indicate dense packing and lower solubility .

- Hydrophilic Interactions : Assess hydrogen bond donors/acceptors. More H-bond donors (e.g., NH groups) enhance aqueous solubility .

- Comparative Analysis : Compare with analogs (e.g., chloro vs. bromo derivatives) to establish structure-solubility trends .

Basic: How to handle twinning in crystals during structure determination?

Answer: Twinning complicates data integration. Solutions include:

- Twin Law Identification : Use CELL_NOW or TWINABS to detect twin laws (e.g., two-fold rotation) .

- Refinement in SHELXL : Apply the TWIN instruction with BASF parameters to model overlapping reflections .

- Data Quality : Collect high-resolution data (e.g., <1.0 Å) to improve model accuracy .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer: Target modifications to key functional groups:

- Bromine Replacement : Substitute Br with Cl, I, or CF to study electronic effects .

- Sulfonamide Linker : Replace the benzodioxole moiety with heterocycles (e.g., pyridine) to modulate bioavailability .

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.